![molecular formula C21H24O12 B3041578 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate CAS No. 32748-59-7](/img/structure/B3041578.png)
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate
Overview
Description
Scientific Research Applications
Synthesis of Sugar Esters
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, a derivative of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate, is widely used as an intermediate for the synthesis of sugar esters . The brominated derivatives of sugars are important intermediates, which can be used to synthesize sugar-containing drugs and biochemical reagents of sugars .
Development of New Drugs
Studies on the modification of sugars and their derivatives to leading drugs have become an active field in the research and development of new drugs . Based on the intermediates of sugar-brominated derivatives, other carbohydrate derivatives with biological and pharmacological functions can be further synthesized .
Catalysts in Chemical Reactions
In the preparation of α-D-glucose pentaacetate, catalysts are mainly used. The traditional homogeneous catalysts have low phase diffusion resistance, are easy to control and conveniently operated in the catalytic process .
Resolution of Amino Acid Derivatives
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate, a derivative of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate, is used as a chiral reagent for the resolution of amino acid derivatives . It may have been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .
Antibacterial and Antifungal Activities
2H-chromen-2-one compounds, which are derivatives of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate, exhibited remarkable antibacterial and antifungal activities against some typical bacteria and fungi .
Synthesis of Phenolic Glycosides
A variety of biological activities of plants have been found to be associated with the presence of phenolic glycosides . For example, A. plantanifolium, which contains the glycoside 2-(1-hydroxy-6-oxo-cyclohex-2-ene-1-carboxymethyl)-phenyl-4,6-O-[(S)-4,4’,5,5’,6,6’-hexahydroxydiphenoyl]-β-D-glucopyranose is used for the treatment of rheumatalgia, paralysis and cardianeuria .
Mechanism of Action
Target of Action
It’s known that salicylates generally target inflammatory pathways, often inhibiting cyclooxygenase enzymes .
Mode of Action
Salicylates, in general, are known to inhibit the production of prostaglandins and other mediators of inflammation in the cyclooxygenase (COX) pathway .
Biochemical Pathways
The compound likely affects the cyclooxygenase pathway, given the known effects of salicylates . This pathway is crucial in the inflammatory response, and its inhibition can lead to reduced inflammation .
Pharmacokinetics
Salicylates are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Salicylates are known to reduce inflammation, pain, and fever, and may also have antithrombotic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate . For instance, the compound may be less stable or effective in acidic environments .
Safety and Hazards
properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(32-16)33-20(27)14-7-5-6-8-15(14)26/h5-8,16-19,21,26H,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVOALTWKYYIH-YRIDSSQKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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